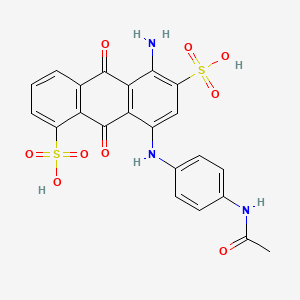
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with acetylamino and amino groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Acetylation: Introduction of acetyl groups to the amino groups.
Sulfonation: Addition of sulfonic acid groups to the anthracene core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Conversion of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Aplicaciones Científicas De Investigación
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
- **4-(Acetylamino)-5-amino-3-hydroxybenzoic acid
- **7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Octane
Uniqueness
8-((4-(Acetylamino)phenyl)amino)-5-amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized dyes or in biological research.
Propiedades
Número CAS |
93964-20-6 |
|---|---|
Fórmula molecular |
C22H17N3O9S2 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
8-(4-acetamidoanilino)-5-amino-9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)22(28)17-13(21(19)27)3-2-4-15(17)35(29,30)31/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
Clave InChI |
TXFCMXHXEUCLNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC=C4S(=O)(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

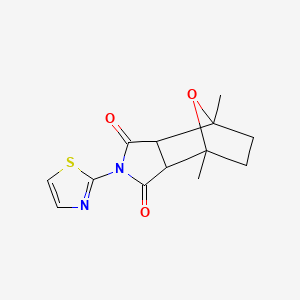


![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
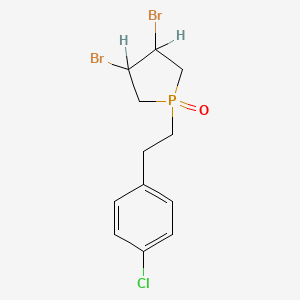
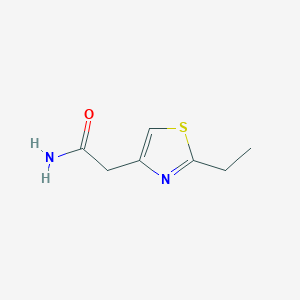

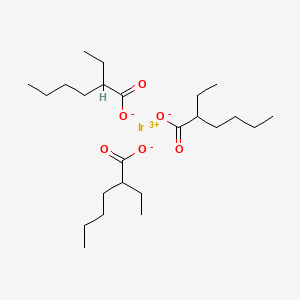
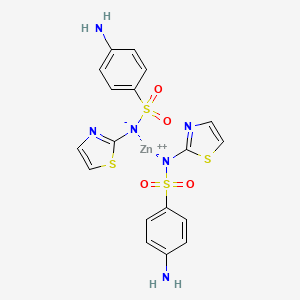

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

